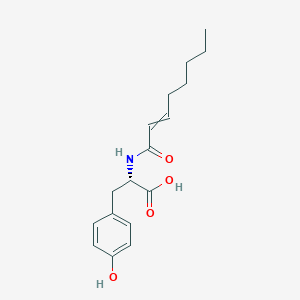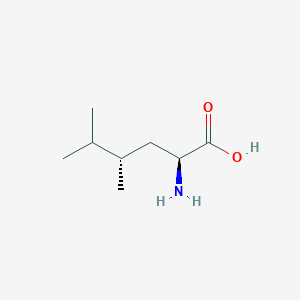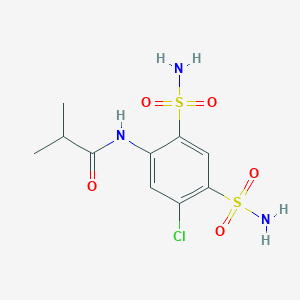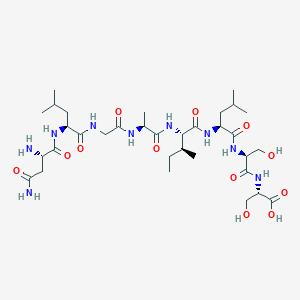![molecular formula C13H24S2 B14219841 1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- CAS No. 565185-51-5](/img/structure/B14219841.png)
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- is a sulfur-containing organic compound with the molecular formula C13H24S2. This compound is characterized by its unique spiro structure, which includes two sulfur atoms and a spiro carbon atom connecting two cyclic structures. The presence of sulfur atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- typically involves the reaction of appropriate thiol precursors with cyclic ketones or aldehydes. One common method is the reaction of 1,5-dithiacyclooctane with isopropyl methyl ketone under acidic conditions to form the desired spiro compound. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The spiro carbon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Substituted spiro compounds with various functional groups.
Scientific Research Applications
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. The presence of sulfur atoms in its structure may contribute to its bioactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- involves its interaction with molecular targets through its sulfur atoms. The sulfur atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. Additionally, the spiro structure may allow the compound to fit into specific binding sites on biological molecules, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1,5-Dithiaspiro[5.5]undecane: Lacks the methyl and isopropyl substituents, making it less sterically hindered and potentially less reactive.
1,7-Dioxaspiro[5.5]undecane: Contains oxygen atoms instead of sulfur, leading to different chemical reactivity and biological properties.
1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-: Similar spiro structure but with oxygen atoms and different substituents, resulting in distinct chemical and physical properties.
Uniqueness
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- is unique due to its specific combination of sulfur atoms and spiro structure. The presence of both methyl and isopropyl groups adds steric hindrance, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
565185-51-5 |
|---|---|
Molecular Formula |
C13H24S2 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
8-methyl-11-propan-2-yl-1,5-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24S2/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
SIUOWPYCFGPLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)SCCCS2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)

![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)




![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
